molecular formula C22H26N6O B2613851 2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 2034467-27-9

2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide

Cat. No.: B2613851
CAS No.: 2034467-27-9
M. Wt: 390.491
InChI Key: CFHFDKZPGCSIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Research has focused on synthesizing novel compounds to probe the mode of action of antitumor drugs like temozolomide and mitozolomide. Molecular modeling techniques have been used to design compounds isosteric with these drugs but incapable of alkylating DNA, aiming to understand their antitumor mechanism better (Clark et al., 1995).

Antiviral and Antimycobacterial Activities

Efforts have been made to design and synthesize derivatives for antiviral applications, particularly as antirhinovirus agents. For instance, a series of compounds structurally related to Enviroxime showed promising results against rhinoviruses (Hamdouchi et al., 1999). Additionally, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized with significant activity against drug-sensitive and resistant MTB strains, highlighting their potential in treating tuberculosis (Lv et al., 2017).

Antibacterial Applications

Research into novel antibacterial agents has led to the synthesis of 5-alkoxyimidazoquinolones, showing superior in vitro activity against Staphylococcus aureus compared to ofloxacin-type analogues. These findings suggest potential applications in developing new antibacterial quinolones (Fujita et al., 1996).

Angiotensin II Receptor Antagonism

The discovery of nonpeptide angiotensin II receptor antagonists has been a significant step forward in treating hypertension. These compounds have shown potent antihypertensive effects upon oral administration, with the carboxylic acid group at the 2'-position of the biphenyl being crucial for their activity (Carini et al., 1991).

Properties

IUPAC Name

2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-14-23-19-7-6-16(12-20(19)24-14)22(29)25-17-8-10-28(11-9-17)21-13-15-4-2-3-5-18(15)26-27-21/h6-7,12-13,17H,2-5,8-11H2,1H3,(H,23,24)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFDKZPGCSIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.